N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine
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Overview
Description
N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine , commonly referred to as compound B7 , is a novel benzothiazole derivative. Benzothiazole compounds have garnered attention due to their unique structures and broad spectrum of biological effects. In this study, the focus is on developing anti-tumor small molecule drugs that possess both anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .
Molecular Structure Analysis
The molecular structure of compound B7 consists of a benzothiazole ring fused with an ethane-1,2-diamine moiety. The 4-chlorobenzo[d]thiazol-2-yl group is attached to one of the nitrogen atoms in the diamine portion. The arrangement of atoms and bonds within the compound determines its biological activity and interactions with cellular targets .
Chemical Reactions Analysis
Compound B7 was screened for its effects on cancer cell lines (A431, A549, and H1299). It significantly inhibited the proliferation of these cancer cells. Additionally, it decreased the activity of inflammatory factors (IL-6 and TNF-α) and hindered cell migration. The compound also induced apoptosis and cell cycle arrest in A431 and A549 cells. These bioactivity assessments highlight its potential as an anticancer and anti-inflammatory agent .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-3-17(4-2)9-8-15-13-16-12-10(14)6-5-7-11(12)18-13/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGNKTWHLBTDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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